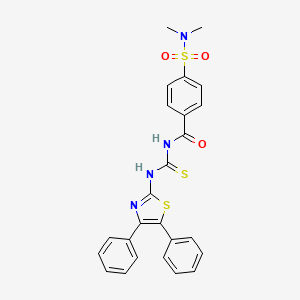
4-(N,N-dimethylsulfamoyl)-N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, also known as DTCB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
科学的研究の応用
Synthesis and Characterization
Synthetic Pathways : The synthesis of compounds with complex structures, such as 4-(N,N-dimethylsulfamoyl)-N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, often involves multiple steps, including the formation of triazepines, pyrimidines, and azoles from building blocks like toluenesulfonamide derivatives. These pathways demonstrate the versatility of sulfonamide-based compounds in heterocyclic chemistry and their potential for generating a wide range of biologically active molecules (Khodairy, Ali, & El-wassimy, 2016).
Characterization and Properties : Detailed characterization of newly synthesized compounds, including their antimicrobial activities, is crucial. For example, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and their derivatives have been synthesized and tested for antibacterial and antifungal activities, highlighting the potential of these molecules in medical applications (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).
Biological Activities and Applications
Antimicrobial Activity : The design and synthesis of molecules with potential antimicrobial activities is a significant area of research. Compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide have shown promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).
Anticancer Activity : The investigation into anticancer properties is another crucial application. For instance, compounds like 1-(p-carbamoylphenyl)-3,3-dimethyl-triazene have been explored for their antitumor activities, indicating the potential therapeutic uses of related molecules in cancer treatment (Bullerwell, MacGillivray, Zaworotko, Vaughan, & Wilman, 1995).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The activity of thiazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S3/c1-29(2)35(31,32)20-15-13-19(14-16-20)23(30)27-24(33)28-25-26-21(17-9-5-3-6-10-17)22(34-25)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,26,27,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFVCOATSLBUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)
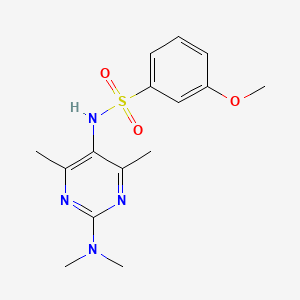
![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)


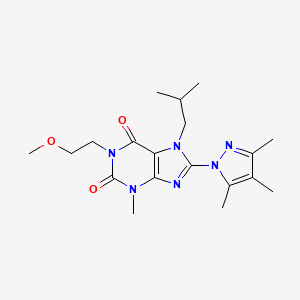
![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
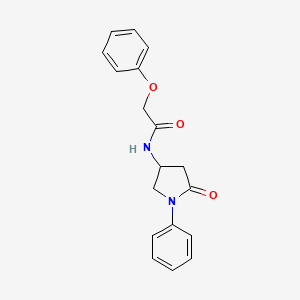
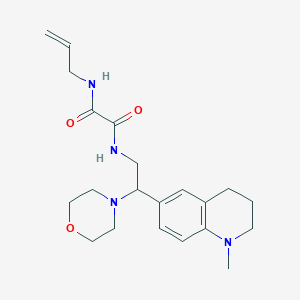
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
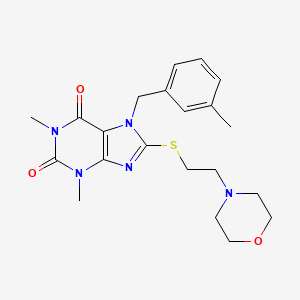
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)